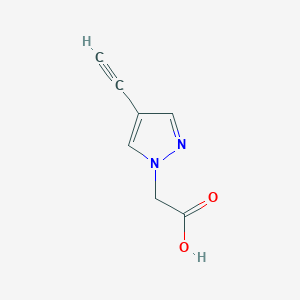

2-(4-Ethynyl-1H-pyrazol-1-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethynylpyrazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c1-2-6-3-8-9(4-6)5-7(10)11/h1,3-4H,5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMSHBWJXMSMDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN(N=C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354706-46-9 | |

| Record name | 2-(4-ethynyl-1H-pyrazol-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Solubility Profiling of 2-(4-Ethynyl-1H-pyrazol-1-yl)acetic acid: A Technical Guide

Executive Summary

This guide details the solubility characteristics, preparation protocols, and stability considerations for 2-(4-Ethynyl-1H-pyrazol-1-yl)acetic acid (C₇H₆N₂O₂). As a functionalized pyrazole derivative featuring a terminal alkyne, this compound serves as a critical intermediate in "click" chemistry (CuAAC) and fragment-based drug discovery (FBDD).

Its physicochemical behavior is dominated by two functional groups: the carboxylic acid (conferring pH-dependent aqueous solubility) and the ethynyl-pyrazole core (driving lipophilicity and stacking interactions). This guide provides validated workflows for preparing high-concentration DMSO stocks and stable aqueous buffers, ensuring experimental reproducibility in biochemical and cellular assays.

Part 1: Physicochemical Profile & Solubility Logic

Understanding the molecular drivers of solubility is prerequisite to successful formulation.

Structural Analysis[1][2]

-

Molecular Weight: ~150.14 g/mol

-

Acidic Moiety: Carboxylic acid at the N1-position (pKa ≈ 3.5 – 4.2).

-

Hydrophobic Core: Pyrazole ring substituted with an ethynyl group.

-

Predicted LogP: ~0.8 – 1.2 (Moderately lipophilic).

The Solubility Mechanism

The solubility of this compound is bimodal , governed strictly by the protonation state of the carboxylic acid tail.

| Solvent System | Dominant Species | Solubility Expectation | Mechanism |

| DMSO | Neutral / Solvated | High (>100 mM) | Dipole-dipole interactions; DMSO disrupts pyrazole stacking. |

| Water (pH < 3) | Protonated (Neutral) | Low (< 1 mM) | The neutral form aggregates due to the hydrophobic ethynyl-pyrazole core. |

| Water (pH > 6) | Deprotonated (Anionic) | High (> 50 mM) | Charge repulsion of the carboxylate anion (COO⁻) prevents aggregation. |

Chemical Equilibrium Diagram (DOT Visualization)

The following diagram illustrates the pH-dependent equilibrium that dictates aqueous solubility.

Figure 1. The solubility equilibrium shift. At physiological pH (7.4), the equilibrium shifts right, favoring the soluble anionic form.

Part 2: Preparation of Stock Solutions (DMSO)

Dimethyl sulfoxide (DMSO) is the preferred solvent for primary stock preparation due to its ability to disrupt intermolecular hydrogen bonding of the pyrazole ring.

Protocol A: 100 mM DMSO Stock Preparation

Objective: Create a stable, high-concentration master stock for long-term storage.

Reagents:

-

Compound: this compound (Solid).

-

Solvent: Anhydrous DMSO (Grade: ≥99.9%, Water content <0.1%).

Step-by-Step Workflow:

-

Weighing: Accurately weigh 15.01 mg of the solid compound into a sterile, amber glass vial (to protect the alkyne from potential photo-degradation, though risk is low).

-

Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

-

Note: Do not use a volumetric flask for small volumes; use a calibrated positive-displacement pipette.

-

-

Dissolution: Vortex vigorously for 30–60 seconds.

-

Observation: The solution should be clear and colorless to pale yellow. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

-

-

Inspection: Invert the vial. Check for "schlieren" lines (swirls), which indicate incomplete mixing.

-

Storage: Aliquot into 50–100 µL volumes in polypropylene tubes. Store at -20°C.

-

Stability: The terminal alkyne is stable in DMSO at -20°C for >6 months. Avoid repeated freeze-thaw cycles to prevent moisture uptake (DMSO is hygroscopic).

-

Part 3: Aqueous Solubility & Buffer Compatibility

Critical Warning: Direct dilution of the DMSO stock into acidic buffers (e.g., pH 4.0 acetate buffer) will likely cause immediate precipitation ("crashing out").

Protocol B: Aqueous Dilution Strategy

To achieve a homogenous aqueous solution for biological assays (e.g., IC50 determination, click chemistry labeling):

1. Buffer Selection:

-

Recommended: PBS (pH 7.4), Tris-HCl (pH 8.0), or HEPES (pH 7.5).

-

Avoid: Citrate or Acetate buffers at pH < 4.5 unless low concentration (<10 µM) is required.

2. The "Intermediate Dilution" Method (Prevention of Shock Precipitation): When diluting from 100 mM (DMSO) to assay concentration (e.g., 100 µM in buffer):

-

Step 1: Dilute 100 mM stock 1:10 in pure DMSO to create a 10 mM working stock.

-

Step 2: Add the 10 mM working stock dropwise to the vortexing buffer.

-

Why? This prevents local high concentrations of the compound from encountering water molecules before dispersion, reducing the nucleation rate of crystals.

-

Protocol C: Kinetic Solubility Assay (Validation)

If exact solubility limits are unknown for your specific batch, perform this rapid validation.

-

Prepare a 96-well plate with 190 µL of PBS (pH 7.4).

-

Titrate the compound (from DMSO stock) to final concentrations of 10, 50, 100, 200, and 500 µM.

-

Incubate at 25°C for 2 hours with shaking.

-

Measure Absorbance at 600 nm (Turbidity check).

-

OD600 < 0.005: Soluble.

-

OD600 > 0.010: Precipitated.

-

Part 4: Experimental Workflow Diagram

The following diagram outlines the decision tree for handling this compound in a laboratory setting.

Figure 2. Operational workflow for solubilization and application.

Part 5: Troubleshooting & Best Practices

| Issue | Probable Cause | Corrective Action |

| Cloudiness upon dilution | pH is too low (< 5.0). | Adjust buffer pH to 7.4 using NaOH. The carboxylate must be ionized. |

| Yellowing of DMSO stock | Oxidation of trace impurities or alkyne instability (rare). | Ensure DMSO is anhydrous. Store under nitrogen/argon if available. |

| Inconsistent Assay Data | Compound precipitated during serial dilution. | Use the "Intermediate Dilution" method (see Protocol B). Limit final DMSO concentration to < 1% (v/v) to avoid solvent effects on protein targets. |

| Click Reaction Failure | Copper catalyst precipitated the compound. | Some alkynes form insoluble copper acetylides. Maintain a chelating ligand (e.g., THPTA) in the click reaction mix. |

References

-

Physicochemical Properties of Pyrazole Derivatives

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for substituted pyrazoles. Retrieved from .

-

- Solubility Protocols for Carboxylic Acids: Bergström, C. A., et al. (2007). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences.

-

DMSO Stock Preparation Standards

-

Thermo Fisher Scientific. "Preparation of Stock Solutions for Screening Assays." Retrieved from .

-

-

Click Chemistry Reagent Handling

-

MedChemExpress (MCE). "4-Ethynylanisole and related alkyne reagents handling." Retrieved from .

-

-

General Synthesis & Purification of Pyrazole-Acetic Acids

-

BenchChem.[1] "Dealing with poor solubility of pyrazole derivatives during synthesis." Retrieved from .

-

Sources

2-(4-Ethynyl-1H-pyrazol-1-yl)acetic acid CAS number and identifiers

Technical Guide: 2-(4-Ethynyl-1H-pyrazol-1-yl)acetic acid

Executive Summary

This compound (CAS: 1354706-46-9) is a high-value bifunctional building block used extensively in medicinal chemistry, chemical biology, and materials science.[1] Characterized by a rigid pyrazole core, a reactive terminal alkyne, and a solubilizing carboxylic acid tail, this compound serves as a critical "Click Chemistry" handle. It enables the precise conjugation of small molecules to biomolecules (bioconjugation), the construction of Proteolysis Targeting Chimeras (PROTACs), and the development of fragment-based drug candidates.

Part 1: Chemical Identity & Physiochemical Profile[2]

This section consolidates the verified identifiers and physical properties requisite for accurate database registration and experimental planning.

Table 1: Core Identifiers

| Parameter | Data |

| Chemical Name | This compound |

| CAS Registry Number | 1354706-46-9 |

| Molecular Formula | C₇H₆N₂O₂ |

| Molecular Weight | 150.13 g/mol |

| SMILES | C#CC1=CN(CC(=O)O)N=C1 |

| InChIKey | KPMSHBWJXMSMDG-UHFFFAOYSA-N |

| MDL Number | MFCD22665384 (varies by supplier) |

Table 2: Physiochemical Properties

| Property | Value / Description | Experimental Note |

| Physical State | Solid (Powder/Crystalline) | Typically off-white to pale yellow. |

| Solubility | DMSO, DMF, Methanol | Limited solubility in non-polar solvents (Hexane, DCM). |

| pKa (Predicted) | ~3.5 (Carboxylic Acid) | Acidic tail allows for salt formation (e.g., Sodium salt). |

| Stability | Light & Moisture Sensitive | Terminal alkynes can degrade; store under inert gas. |

Part 2: Synthetic Routes & Methodology

While direct alkylation of 4-ethynylpyrazole is possible, the "Iodo-First" Strategy is the industry standard for scalability and purity. This route avoids the handling of unstable ethynyl precursors early in the synthesis and utilizes the robust Sonogashira coupling.

Mechanism & Causality

-

Regioselective N-Alkylation: Pyrazole is an ambident nucleophile. Using a mild base (

) ensures alkylation at the N1 position over N2, driven by thermodynamics. -

Sonogashira Coupling: The 4-position of the pyrazole ring is electron-rich but accessible. The use of a TMS-protected alkyne prevents homocoupling (Glaser coupling) of the alkyne.

-

Global Deprotection: A final hydrolysis step removes both the ester protecting group and the TMS group (if basic enough) or requires a two-step sequence, yielding the free acid.

Standard Operating Procedure (SOP): The "Iodo-First" Route

Step 1: N-Alkylation

-

Reagents: 4-Iodopyrazole (1.0 eq), Ethyl bromoacetate (1.1 eq),

(2.0 eq). -

Solvent: Acetone or DMF (Anhydrous).

-

Protocol: Dissolve 4-iodopyrazole in solvent. Add base and stir for 30 min. Add ethyl bromoacetate dropwise. Reflux (Acetone) or heat to 60°C (DMF) for 4-12 hours.

-

Workup: Filter inorganic salts, concentrate, and partition between EtOAc/Water.

Step 2: Sonogashira Coupling

-

Reagents: Product from Step 1 (1.0 eq), TMS-Acetylene (1.2 eq),

(5 mol%), CuI (10 mol%), -

Solvent: THF or DMF (Degassed).

-

Protocol: Mix reagents under Argon/Nitrogen atmosphere. Heat to 50-70°C for 6-18 hours. Monitor by TLC/LCMS.

Step 3: Hydrolysis & Deprotection

-

Reagents: LiOH or NaOH (3.0 eq).

-

Solvent: THF:Water (1:1).

-

Protocol: Stir at Room Temperature. The basic condition hydrolyzes the ethyl ester to the acid and typically cleaves the TMS group. If TMS persists, add TBAF. Acidify with 1M HCl to pH 3 to precipitate the product.

Visualized Pathway (DOT)

Part 3: Functional Applications in Drug Discovery

This compound is a "Swiss Army Knife" for medicinal chemists, primarily due to the orthogonality of its functional groups.

Bioorthogonal "Click" Chemistry (CuAAC)

The terminal alkyne is the quintessential handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

Workflow: The carboxylic acid is first coupled to a drug, peptide, or protein (via amide bond formation).

-

Reaction: The alkyne-tagged biomolecule is then reacted with an Azide-tagged reporter (e.g., Fluorophore, Biotin) or another pharmacophore.

-

Advantage: The pyrazole ring provides a rigid spacer that reduces steric clash compared to simple propargyl ethers.

PROTAC Linker Synthesis

In Proteolysis Targeting Chimeras (PROTACs), the linker length and rigidity are crucial for ternary complex formation.

-

Role: This molecule serves as a "Head" or "Anchor" unit. The acid attaches to the E3 ligase ligand (e.g., Thalidomide derivative) or the Target Protein ligand. The alkyne allows for "Click" assembly of libraries with varying linker lengths (using azide-PEG chains).

Fragment-Based Drug Discovery (FBDD)

-

Scaffold: The 4-ethynylpyrazole core is a privileged scaffold. The ethynyl group can be further derivatized into triazoles, isoxazoles, or reduced to ethyl groups to probe the hydrophobic pockets of target proteins.

Application Workflow Diagram

Part 4: Handling, Stability & Safety

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Terminal alkynes are prone to slow oxidation or polymerization upon prolonged exposure to air and light.

-

Handling: Use standard PPE. Avoid metal spatulas if possible (trace metals can catalyze alkyne decomposition).

-

Safety Profile:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Note: As a terminal alkyne, avoid contact with silver, copper, or mercury salts in their ionic form unless under controlled catalytic conditions, to prevent formation of explosive acetylides.

-

References

-

ChemicalRegister. this compound (CAS No. 1354706-46-9) Entry. Retrieved from

-

BLDpharm. Product Analysis: this compound.[2] Retrieved from

-

BOC Sciences. Building Blocks: Pyrazoles and Alkynes. Retrieved from

- Sharpless, K. B., et al. (2002). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition.

- Sakamoto, T., et al. (1992). "Synthesis of heteroarylethynes by palladium-catalyzed reaction of halopyridines, -pyrimidines, and -pyrazoles with monosubstituted acetylenes." Chem. Pharm. Bull. (Foundational protocol for Sonogashira coupling on pyrazoles).

Sources

The Ethynyl Pyrazole Moiety: A Strategic Asset in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its value is significantly amplified when functionalized with an ethynyl (–C≡CH) group. This guide provides a comprehensive technical overview of the strategic roles the ethynyl pyrazole moiety plays in drug design. We will explore its unique physicochemical properties, detailing how its rigidity, linearity, and electronic nature are exploited to enhance binding affinity, modulate pharmacokinetics, and overcome drug resistance. This guide delves into the synthetic accessibility of these scaffolds, primarily via Sonogashira coupling, and presents detailed case studies of their application in kinase inhibition and other therapeutic areas. By synthesizing field-proven insights with mechanistic data, this document serves as a vital resource for researchers aiming to leverage the full potential of the ethynyl pyrazole core in developing next-generation therapeutics.

Introduction: The Fusion of a Privileged Scaffold and a Versatile Functional Group

The five-membered pyrazole heterocycle has long been a cornerstone of medicinal chemistry, prized for its metabolic stability and ability to engage in a variety of non-covalent interactions, including hydrogen bonding.[3] Its presence in blockbuster drugs like the anti-inflammatory Celecoxib and the anticoagulant Apixaban attests to its therapeutic versatility.[1] The ethynyl group, or terminal alkyne, has also carved its own niche in drug design, recognized as a unique and powerful functional moiety.[4][5]

The strategic combination of these two components—the ethynyl pyrazole—creates a molecular scaffold with a compelling set of characteristics for the modern drug hunter. The introduction of the small, linear, and rigid ethynyl group onto the pyrazole ring provides medicinal chemists with a powerful tool to:

-

Probe Binding Pockets: Its defined geometry allows for precise directional interactions within a target's active site.[6]

-

Enhance Potency: The ethynyl C-H can act as a weak hydrogen bond donor, mimicking interactions of more traditional functional groups.[6][7]

-

Improve Pharmacokinetic (PK) Properties: It can block sites of metabolism, thereby increasing a compound's half-life.[8][9]

-

Serve as a Bioisostere: It can replace other chemical groups, such as halogens or even small aromatic rings, to fine-tune a molecule's properties while maintaining or improving biological activity.[7][10]

This guide will deconstruct the scientific principles that make the ethynyl pyrazole moiety a critical tool in the development of targeted and effective pharmaceuticals.

Physicochemical & Pharmacokinetic Advantages of the Ethynyl Moiety

The decision to incorporate an ethynyl group is driven by its distinct influence on a molecule's stereoelectronic and metabolic profile.

A Linear, Rigid Modulator of Molecular Geometry

Unlike flexible alkyl chains, the sp-hybridized carbons of the ethynyl group create a rigid, rod-like extension from the pyrazole core.[6][11] This linearity is a key strategic advantage. In drug design, particularly for enzyme inhibitors, achieving the correct vector for a pharmacophore to engage with a specific sub-pocket in the active site is paramount. The ethynyl group acts as an immutable linker, locking substituents into a desired orientation and minimizing the entropic penalty upon binding.

A prime example is its use in the kinase inhibitor Ponatinib, where an ethynyl linker is crucial for reducing steric bulk and enabling the molecule to bind to the BCR-ABL kinase, even in the presence of the resistance-conferring T315I "gatekeeper" mutation.[9]

Bioisosterism: The Ethynyl Group as a Chemical Chameleon

Bioisosteric replacement is a cornerstone strategy for lead optimization.[10][12] The ethynyl group is a versatile non-classical bioisostere, capable of mimicking the spatial and electronic properties of various other functional groups.[7]

Halogen Bioisostere: The molecular electrostatic potential of an ethynyl group is remarkably similar to that of halogens like chlorine and iodine, featuring a region of positive charge at the tip of the C-H bond.[7] This allows it to substitute for a halogen and form similar non-covalent interactions. The most cited example is the relationship between the EGFR kinase inhibitors Gefitinib (chloro-substituted) and Erlotinib (ethynyl-substituted). The ethynyl group in Erlotinib successfully mimics the weak halogen bond formed by the chloro group in Gefitinib with a backbone carbonyl oxygen in the ATP-binding site.[7][10]

Impact on Metabolic Stability and ADME Profile

A major challenge in drug development is overcoming rapid metabolic degradation. The ethynyl group can be strategically placed to shield metabolically vulnerable positions on a molecule from oxidative enzymes, such as cytochrome P450s.[8][13]

Studies on propargyl-linked antifolates have shown that metabolic stability is highly sensitive to substitutions around the alkyne.[9] By replacing a metabolically labile group (e.g., a methyl group susceptible to hydroxylation) with a more robust ethynyl moiety, the overall half-life and bioavailability of a compound can be significantly improved.[4] This improvement in the Absorption, Distribution, Metabolism, and Excretion (ADME) profile is a critical step in advancing a lead compound toward clinical evaluation.[10][12]

Synthesis of Ethynyl Pyrazole Scaffolds: The Sonogashira Cross-Coupling

The construction of the C(sp2)-C(sp) bond required to link an ethynyl group to a pyrazole ring is most reliably achieved through the Sonogashira cross-coupling reaction . This palladium- and copper-catalyzed reaction is a cornerstone of modern organic synthesis due to its reliability and functional group tolerance.[14] The typical reactants are a halogenated pyrazole (preferably an iodo-pyrazole for higher reactivity) and a terminal alkyne.[15][16]

Logical Workflow for Ethynyl Pyrazole Synthesis

Caption: Generalized workflow for the synthesis of ethynyl pyrazoles via Sonogashira coupling.

Experimental Protocol: General Procedure for Sonogashira Coupling

Self-Validating System & Causality: This protocol includes an inert atmosphere to prevent oxidative homocoupling of the alkyne (a common side reaction), and uses copper(I) iodide as a co-catalyst to facilitate the formation of a copper-acetylide intermediate, which is crucial for the transmetalation step in the palladium catalytic cycle. The choice of an iodo-pyrazole over a bromo-pyrazole is deliberate, as the C-I bond is weaker and thus more reactive in the initial oxidative addition step, leading to higher yields and milder reaction conditions.[15]

-

Vessel Preparation: To a flame-dried Schlenk flask, add the N-protected iodo-pyrazole (1.0 eq.), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq.), and copper(I) iodide (CuI, 0.04-0.10 eq.).

-

Inerting: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent and Reagent Addition: Add a degassed solvent (e.g., DMF or THF) and a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq.).

-

Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) via syringe.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with aqueous ammonium chloride to quench the reaction and remove the amine base. Wash further with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-protected ethynyl pyrazole.

-

Deprotection: If necessary, remove the N-protecting group under appropriate conditions (e.g., acidic conditions for an EtOEt group) to yield the final target compound.

Therapeutic Applications & Mechanisms of Action

The ethynyl pyrazole scaffold is a prominent feature in many kinase inhibitors, where its unique properties are leveraged to achieve high potency and selectivity.

Case Study 1: Erlotinib and EGFR Inhibition

Erlotinib is an FDA-approved drug for the treatment of non-small cell lung cancer (NSCLC) that harbors activating mutations in the Epidermal Growth Factor Receptor (EGFR). Erlotinib functions as an ATP-competitive inhibitor. The core aminopyrazole scaffold engages in crucial hydrogen bonds with the "hinge" region of the kinase, a classic binding mode for this class of drugs.

The ethynyl group at the meta-position of the aniline ring extends into a small hydrophobic back pocket of the ATP-binding site, where the C-H group forms a non-classical hydrogen bond with the backbone carbonyl of a leucine residue (Leu788).[7][10] This interaction, mimicking that of a halogen, is critical for anchoring the inhibitor and contributes significantly to its high binding affinity.

Caption: Erlotinib blocks the EGFR signaling cascade by competing with ATP.

Case Study 2: Covalent Kinase Inhibitors

While often used for non-covalent interactions, a terminal alkyne can also act as a "latent electrophile" or "warhead" for targeted covalent inhibition.[17] In this strategy, the inhibitor first binds reversibly to the target protein. If a nucleophilic residue, typically a cysteine, is located nearby, it can attack the alkyne in a Michael-type addition, forming an irreversible covalent bond. This approach can lead to prolonged target engagement, increased potency, and a longer duration of action. Several pyrazole-based covalent inhibitors targeting kinases like Bruton's tyrosine kinase (BTK) and JNK have been developed, demonstrating the utility of this scaffold in irreversible inhibition.[18][19]

Structure-Activity Relationships (SAR)

Systematic modification of the ethynyl pyrazole core is essential for optimizing potency, selectivity, and pharmacokinetic properties. The following table summarizes key SAR insights.

| Moiety/Position | Modification | Rationale & Observed Effect | Citation(s) |

| Ethynyl Group | Replace with Iodo | Probe Bioisosterism. Affinity change is context-dependent. If the binding pocket is constrained, the shorter C-I bond may be favored. If the pocket is deeper, the longer C-C≡C-H axis can provide better interactions. | [7][10] |

| Ethynyl Group | Replace with Methyl | Assess Role of H-bond. Loss of the acidic C-H proton typically reduces potency if a hydrogen bond is a key interaction, confirming the ethynyl's role as a hydrogen bond donor. | [20] |

| Pyrazole Ring | N-1 Substitution | Block H-bond donor & modulate solubility. Adding an alkyl or aryl group at N-1 removes the N-H hydrogen bond donor capability. This can be beneficial if the N-H is not involved in key interactions and can be used to tune lipophilicity and PK properties. | [3][20] |

| Pyrazole Ring | C-4/C-5 Substituents | Explore binding pockets & improve selectivity. Adding substituents to other positions on the pyrazole ring allows for probing of adjacent pockets. Small changes can dramatically alter the kinase selectivity profile. | [2][21] |

| Terminal Alkyne | Replace H with other groups | Block metabolism & tune properties. While this removes the H-bond donor ability, capping the alkyne (e.g., with a methyl group) can prevent potential metabolic pathways involving the terminal alkyne and further modulate lipophilicity. | [4][9] |

Challenges and Future Perspectives

Despite its advantages, the ethynyl pyrazole moiety is not without potential liabilities.

-

Metabolic Activation: While often used to improve stability, terminal alkynes can, in some contexts, be metabolized to reactive ketene intermediates. Careful ADME profiling is essential to rule out this liability.

-

Covalent Reactivity: The potential for a terminal alkyne to act as a covalent warhead can be a double-edged sword.[17] While desirable for targeted covalent inhibitors, off-target covalent modification can lead to toxicity. Kinome-wide screening and careful design are necessary to ensure selectivity.

The future of the ethynyl pyrazole scaffold lies in its application to new and challenging targets. Its use in developing allosteric inhibitors and covalent inhibitors for non-kinase targets is a promising area of research. Furthermore, the integration of computational methods, such as DFT calculations and molecular dynamics, will continue to refine our understanding of the subtle interactions governed by this moiety, enabling more rational and efficient drug design.[8]

Conclusion

The ethynyl pyrazole moiety represents a masterful fusion of a privileged heterocyclic scaffold with a functionally versatile chemical group. Its unique ability to act as a rigid linker, a hydrogen bond donor, a bioisostere, and a metabolic shield provides medicinal chemists with a powerful and adaptable tool. Through well-established synthetic routes like the Sonogashira coupling, these scaffolds are readily accessible, allowing for extensive SAR exploration. As demonstrated by their successful incorporation into numerous clinical candidates and approved drugs, particularly in the kinase inhibitor space, the strategic application of the ethynyl pyrazole core will undoubtedly continue to drive the discovery of innovative and impactful medicines.

References

- Bissantz, C., Kuhn, B., & Stahl, M. (2015). Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere. ACS Chemical Biology.

- Bissantz, C., Kuhn, B., & Stahl, M. (2015). Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere. Journal of Medicinal Chemistry.

- Zimmermann, K., & Tautermann, C. S. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. Journal of Medicinal Chemistry.

- Zimmermann, K., & Tautermann, C. S. (2015). Acetylene Group, Friend or Foe in Medicinal Chemistry. Semantic Scholar.

- Bissantz, C., Kuhn, B., & Stahl, M. (2015). Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere.

- AiFChem. (2025). Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry. AiFChem.

- van der Stelt, M., et al. (2017).

- BenchChem. (2025). Unlocking the Potential of sp-Alkynes: A Theoretical and Computational Guide for Researchers and Drug Developers. Benchchem.

- Rovida, E., et al. (2016).

- Zimmermann, K., & Tautermann, C. S. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry.

- Anderson, A. C., et al. (2012).

- El-Boraey, H. A. (2020).

- Kumar, S., & S, P. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds.

- ResearchGate. (n.d.). Synthesis of compounds 20-30 via Sonogashira cross-coupling reaction.

- Wikipedia. (n.d.). Alkyne. Wikipedia.

- ResearchGate. (n.d.). Alkynes are important functional groups in human therapeutics.

- Elangovan, A., & Ho, T. I. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling.

- Eller, G. A., et al. (2011). ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.

- Šačkus, A., et al. (2010). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc.

- Jin, Z., et al. (2025).

- Laufer, S., et al. (2025). A "Ligand First" Approach toward Selective, Covalent JNK2/3 Inhibitors. PubMed.

- Gomaa, H. A. M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)

- SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.

- Rauh, D., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.

- Cuneo, A., et al. (2025).

- Ali, I., et al. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. PubMed.

- Voiculescu, B., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects | MDPI [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

- 7. Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Acetylenic Linkers in Lead Compounds: A Study of the Stability of the Propargyl-Linked Antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Alkyne - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. arkat-usa.org [arkat-usa.org]

- 17. The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors of Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A "Ligand First" Approach toward Selective, Covalent JNK2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

- 21. mdpi.com [mdpi.com]

Thermodynamic Profiling of Pyrazole-Acetic Acid Linkers in Medicinal Chemistry

[1]

Executive Summary

The pyrazole-acetic acid moiety represents a critical "privileged scaffold" in modern drug discovery, serving as a versatile linker that connects pharmacophores while actively participating in ligand-target interactions.[1][2] This guide provides a rigorous technical analysis of the thermodynamic properties—specifically acidity (pKa), lipophilicity (LogP), and binding energetics (

By understanding the thermodynamic penalties and gains associated with the pyrazole-acetic acid linker, researchers can rationally optimize fragment-based drug design (FBDD) campaigns, particularly for kinase and COX enzyme inhibitors where this motif is prevalent.

Chemical Architecture & Tautomeric Equilibrium[1]

The thermodynamic behavior of pyrazole-acetic acid derivatives is dictated by the tautomeric nature of the pyrazole ring. Unlike static scaffolds, the pyrazole ring exists in a dynamic equilibrium between two annular tautomers (

Structural Isomerism

The position of the acetic acid tail (C3 vs. C4) fundamentally alters the electronic landscape:

-

Pyrazole-3-acetic acid: The carboxylate tail is proximal to the nitrogen lone pair, creating potential for intramolecular H-bonding which stabilizes specific tautomers.[1]

-

Pyrazole-4-acetic acid: The tail is distal, resulting in a more solvent-exposed carboxylate and often higher aqueous solubility.[1]

Tautomeric Dynamics

The proton transfer between nitrogens has a low activation energy barrier. In the context of protein binding, the "wrong" tautomer in solution must pay an energetic penalty (

Figure 1: The pyrazole ring must often freeze into a specific tautomer to bind, incurring an entropic penalty.[3]

Thermodynamic Parameters: The Core Profile

The following table synthesizes experimental and predicted thermodynamic descriptors for the core scaffold.

Table 1: Comparative Thermodynamic Properties

| Property | 1H-Pyrazole-3-acetic acid | 1H-Pyrazole-4-acetic acid | Mechanistic Implication |

| MW | 126.11 g/mol | 126.11 g/mol | Fragment-sized; ideal for FBDD.[1] |

| pKa (Acid) | 4.2 - 4.6 | 4.4 - 4.8 | Ionized at physiological pH (7.4); drives solubility but hinders passive membrane permeability.[1] |

| pKa (Base) | ~2.5 (Pyrazole NH) | ~2.5 (Pyrazole NH) | Protonation of the ring is rare at physiological pH, maintaining H-bond donor capability. |

| LogP | -0.2 to 0.4 | -0.1 to 0.5 | Low lipophilicity indicates high aqueous solubility but requires hydrophobic masking for cell entry.[1] |

| H-Bond Donors | 2 (COOH, NH) | 2 (COOH, NH) | Critical for enthalpic binding contributions ( |

| H-Bond Acceptors | 2 (C=O, N:) | 2 (C=O, N:) | The unprotonated nitrogen acts as a key acceptor in kinase hinge regions. |

| Melting Point | 167 - 169 °C | 208 - 210 °C | High lattice energy due to extensive intermolecular H-bond networks (dimers).[1] |

Solubility Thermodynamics

The high melting points relative to molecular weight indicate a high Crystal Lattice Energy (

-

Observation: Pyrazole-acetic acids often suffer from poor solubility in non-polar organic solvents (DCM, Toluene) during synthesis because the solvent cannot overcome the strong intermolecular H-bonds (dimers) formed in the solid state.

-

Solution: Use dipolar aprotic solvents (DMSO, DMF) or protic solvents (Ethanol) that can disrupt the lattice enthalpy.[3]

Binding Thermodynamics: Enthalpy-Entropy Compensation

In medicinal chemistry, the pyrazole-acetic acid linker is rarely just a passive spacer. It contributes significantly to the free energy of binding (

The Enthalpic Driver ( )

The pyrazole ring is an "enthalpy trap." It forms high-quality hydrogen bonds (e.g., with the hinge region of kinases or the active site of COX-2).

-

Mechanism: The

acts as a donor, and the -

Thermodynamic Signature: Strong exothermic signal in Isothermal Titration Calorimetry (ITC).

The Entropic Penalty ( )

The acetic acid "tail" introduces flexibility.

-

Rotational Entropy: The

methylene carbon allows free rotation. Upon binding, this rotation is restricted.[3] -

Penalty: This restriction causes a loss of conformational entropy, making the

term positive (unfavorable). -

Optimization Strategy: Rigidification (e.g., cyclizing the acetic acid into a fused ring or adding alpha-substituents) can reduce this entropic penalty, improving overall affinity.[3]

Figure 2: The binding event involves a trade-off between the enthalpic gain of pyrazole H-bonds and the entropic cost of locking the acetic acid linker.[1]

Experimental Protocols

Protocol: Synthesis of 2-(1H-Pyrazol-3-yl)acetic Acid

Note: This reaction is highly exothermic.[1] Proper thermal management is required to prevent "runaway" thermodynamics.

-

Reagents: 1H-Pyrazole (1.0 eq), Ethyl bromoacetate (1.1 eq), NaH (1.2 eq), THF (Anhydrous).

-

Deprotonation (Exothermic):

-

Alkylation:

-

Add Ethyl bromoacetate dropwise at 0°C.

-

Allow to warm to RT and stir for 12h.

-

-

Hydrolysis:

-

Add LiOH (2.0 eq) in

/MeOH. Stir 4h. -

Acidify with HCl to pH 3.0 to precipitate the carboxylic acid.

-

-

Purification: Recrystallize from Ethanol/Water.

Protocol: Isothermal Titration Calorimetry (ITC)

To measure the binding thermodynamics of a pyrazole-linker fragment to a target protein.

Setup:

-

Instrument: MicroCal PEAQ-ITC or VP-ITC.[1]

-

Cell: Target Protein (20-50

) in degassed buffer (PBS pH 7.4, 1% DMSO). -

Syringe: Pyrazole Ligand (200-500

) in exact same buffer. Critical: Mismatched DMSO % causes massive heat of dilution artifacts.

Workflow:

-

Reference Power: Set to 10

. -

Injection Profile: 1 x 0.4

(discard), followed by 19 x 2.0 -

Spacing: 150 seconds between injections to allow return to baseline.

-

Control: Titrate Ligand into Buffer (no protein) to measure heat of dilution. Subtract this from the main run.

Data Analysis:

Figure 3: Step-by-step workflow for obtaining thermodynamic binding parameters.

Case Study: Kinase Inhibitor Optimization

In the development of Aurora kinase inhibitors, the pyrazole-acetic acid motif is often used.

-

Initial Hit: A flexible pyrazole-acetic acid linker showed moderate affinity (

). ITC revealed favorable enthalpy ( -

Optimization: Methylation of the alpha-carbon on the acetic acid linker restricted rotation.

-

Result: The "Magic Methyl" effect reduced the entropic penalty, improving affinity to

without significantly changing the enthalpic interactions.[3]

References

-

Thermodynamic vs. Kinetic Control in Synthesis of Pyrazoles. National Institutes of Health (PMC). Available at: [Link][3]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. MDPI Molecules. Available at: [Link][3]

-

Benchmark properties of pyrazole derivatives: Evaluation of thermochemical data. International Atomic Energy Agency (IAEA). Available at: [Link][3]

-

Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. Springer Nature Protocols. Available at: [Link][3]

Methodological & Application

Using 2-(4-Ethynyl-1H-pyrazol-1-yl)acetic acid in CuAAC click chemistry

Application Note: High-Fidelity Bioconjugation Using 2-(4-Ethynyl-1H-pyrazol-1-yl)acetic acid

Introduction & Molecule Profile

This compound is a rigid, heterobifunctional linker designed for high-precision bioconjugation. Unlike flexible alkyl chain linkers, the pyrazole core provides structural rigidity, reducing the degrees of freedom in the final conjugate, which can improve the binding affinity of small molecule drugs or the stability of protein conjugates.

-

Functional Handle A (Carboxylic Acid): Targeted for amide coupling to primary amines (Lysine residues, N-termini, or amino-functionalized small molecules).

-

Functional Handle B (Terminal Alkyne): Targeted for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with azide-tagged partners.

Physicochemical Profile

| Property | Description |

| Solubility | Soluble in DMSO, DMF, DMA. Sparingly soluble in water at acidic pH; soluble in aqueous buffers at pH > 7.0 (as carboxylate). |

| Stability | High thermal stability. The pyrazole ring is resistant to oxidation under standard biological conditions. |

| Reactivity | The alkyne at the 4-position is sterically accessible and highly reactive toward Cu(I)-catalyzed cycloaddition. |

Strategic Workflow: The "Two-Step" Conjugation

To utilize this molecule effectively, one rarely performs the "Click" reaction first. The standard workflow involves anchoring the linker to a substrate via the carboxylic acid, purifying the intermediate, and then performing the Click reaction.

Figure 1: The logical workflow for heterobifunctional conjugation. The linker is first attached to the amine substrate, creating a "Click-ready" intermediate.

Protocol 1: Linker Attachment (Amide Coupling)

This step attaches the acetic acid tail of the linker to an amine-containing substrate.

Context:

-

For Small Molecules (Organic Phase): Use HATU/DIPEA in DMF.[1]

-

For Proteins/Antibodies (Aqueous Phase): Use EDC/Sulfo-NHS in PBS/DMSO.

Method A: Small Molecule Functionalization (HATU Protocol)

Use this when modifying a drug payload or peptide in organic solvent.

Reagents:

-

Linker: this compound (1.0 eq)[2]

-

Substrate: Amine-bearing molecule (1.0 – 1.2 eq)[3]

-

Coupling Agent: HATU (1.1 eq)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Solvent: Anhydrous DMF or DMSO

Procedure:

-

Pre-activation: Dissolve the Linker (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5–10 minutes at Room Temperature (RT). Note: The solution should turn slightly yellow.

-

Coupling: Add the Amine Substrate .[3] If the substrate is a salt (e.g., HCl salt), add an extra 1.0 eq of DIPEA.

-

Incubation: Stir at RT for 1–4 hours under nitrogen.

-

Validation (Self-Check): Monitor by LC-MS. Look for the mass shift corresponding to the linker addition (+ Linker MW – H2O).

-

Workup: Dilute with Ethyl Acetate, wash with 1N HCl (to remove unreacted amine/DIPEA), saturated NaHCO3, and brine. Dry over MgSO4 and concentrate.

Protocol 2: The CuAAC Click Reaction

This is the critical step where the alkyne-functionalized substrate (from Protocol 1) is conjugated to an azide.

Critical Mechanism Note: The pyrazole nitrogen can theoretically coordinate Copper, potentially sequestering the catalyst. Therefore, using a strong, sacrificial ligand (THPTA) is mandatory to out-compete the pyrazole and maintain the Cu(I) in a catalytic state. Do not use ligand-free conditions.

Reagent Setup (Stock Solutions)

| Component | Concentration | Solvent | Storage |

| CuSO4 | 20 mM | HPLC Water | 4°C |

| THPTA Ligand | 100 mM | HPLC Water | -20°C |

| Sodium Ascorbate | 100 mM | HPLC Water | Freshly Prepared |

| Alkyne-Substrate | 1–10 mM | DMSO/Water | -20°C |

| Azide-Partner | 1–10 mM | DMSO/Water | -20°C |

Step-by-Step Procedure

-

Catalyst Premixing (Crucial Step):

-

In a separate small tube, mix CuSO4 and THPTA in a 1:5 molar ratio .

-

Example: Mix 10 µL of CuSO4 (20 mM) with 10 µL of THPTA (100 mM).

-

Incubate for 5 minutes. The solution helps protect Cu(I) from oxidation and disproportionation.

-

-

Reaction Assembly:

-

In the main reaction vessel (e.g., 1.5 mL Eppendorf), combine:

-

Buffer (PBS pH 7.4 or Water/DMSO mix).

-

Alkyne-Substrate (Final conc: 100 µM – 1 mM).

-

Azide-Partner (1.2 – 2.0 equivalents relative to Alkyne).

-

Cu-THPTA Complex (Add last of the stable reagents).

-

Target Load: 5–10 mol% Copper relative to Alkyne.

-

-

-

-

Initiation:

-

Add Sodium Ascorbate (Final conc: 5 mM, or 50–100 equivalents relative to Cu).

-

Why? This reduces inactive Cu(II) to catalytic Cu(I).

-

-

Incubation:

-

Flush the headspace with Nitrogen or Argon (optional but recommended).

-

Incubate at RT for 30–60 minutes in the dark.

-

-

Quenching & Purification:

-

Small Molecules: Dilute with water/MeCN and purify via Prep-HPLC.

-

Proteins: Desalt using a PD-10 column or spin filter (10k MWCO) to remove Copper and excess reagents. Add EDTA (5 mM) to the wash buffer to strip chelated copper.

-

Troubleshooting & Optimization Logic

Figure 2: Decision tree for troubleshooting CuAAC reactions involving pyrazole-based linkers.

Expert Insight on "Self-Validation":

-

The Color Test: A successful CuAAC reaction maintained by ascorbate should remain colorless or light yellow. If it turns green or brown, Cu(I) has oxidized to Cu(II) or precipitated as Cu2O. Add more ascorbate immediately.

-

The "Chelation Effect": If the reaction stalls, the pyrazole nitrogen may be competing for the Copper. Do not just add more Copper (which increases toxicity/side reactions). Instead, increase the THPTA ligand concentration to pull Copper back into the active catalytic cycle.

References

-

Creative Biolabs. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Mechanism and Protocols. Available at: [Link]

-

Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems.[4][5] Nature Chemical Biology. (Foundational text on bioorthogonal chemistry).

- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. (Establishes the THPTA ligand standard).

-

Glen Research. THPTA - A Water Soluble Click Ligand Application Note. Available at: [Link]

Sources

Application Note: Strategies and Protocols for the Amide Coupling of 2-(4-Ethynyl-1H-pyrazol-1-yl)acetic acid

Introduction: The Strategic Value of 2-(4-Ethynyl-1H-pyrazol-1-yl)acetic acid

In the landscape of modern medicinal chemistry and drug discovery, the strategic assembly of molecular fragments is paramount. This compound is a bifunctional building block of significant interest. The pyrazole core is a privileged scaffold found in numerous therapeutic agents, including COX-2 inhibitors like celecoxib.[1] The ethynyl group serves as a versatile chemical handle, most notably for copper-catalyzed or strain-promoted azide-alkyne cycloaddition ('click chemistry'), enabling the straightforward linkage of this moiety to other molecules. The acetic acid side chain provides a direct vector for amide bond formation, one of the most fundamental and frequently utilized reactions in the synthesis of pharmaceuticals.[2][3]

This document serves as a comprehensive technical guide for researchers, providing a comparative analysis of robust coupling methodologies and detailed, field-proven protocols for the successful amidation of this compound. We will delve into the mechanistic rationale behind reagent selection and provide practical guidance for optimization and troubleshooting.

Core Principles: Activating the Carboxyl Group

The direct condensation of a carboxylic acid and an amine to form an amide bond is a kinetically slow and thermodynamically challenging process at ambient temperatures, primarily due to the rapid acid-base reaction that forms a non-reactive ammonium carboxylate salt.[4] Therefore, the reaction necessitates the activation of the carboxylic acid by converting the hydroxyl group into a better leaving group.[2] This is achieved using a "coupling reagent." The choice of reagent is critical and depends on factors such as substrate stability, steric hindrance, risk of racemization (if applicable), and desired workup procedure.[2]

We will focus on three highly effective and mechanistically distinct classes of coupling reagents:

-

Uronium/Aminium Salts (HATU): Praised for high efficiency, rapid kinetics, and suppression of racemization.[5][6]

-

Carbodiimides (EDC with HOBt): A classic, cost-effective method where the primary byproduct is a water-soluble urea, simplifying purification.[4][7]

-

Phosphonic Anhydrides (T3P®): A powerful and increasingly popular "green" reagent known for high yields, low epimerization, and simple aqueous workup.[8][9][10]

Comparative Analysis of Recommended Coupling Reagents

Selecting the optimal coupling reagent is a critical first step. The following table provides a comparative overview to guide your decision-making process.

| Feature | HATU | EDC / HOBt | T3P® (Propanephosphonic Acid Anhydride) |

| Reagent Class | Uronium/Aminium Salt | Carbodiimide | Cyclic Phosphonic Anhydride |

| Mechanism | Forms a highly reactive OAt-active ester intermediate.[11][12] | Forms an O-acylisourea, which is converted to a more stable HOBt-ester.[7] | Activates the carboxylate via a mixed phosphonic anhydride intermediate.[8] |

| Relative Reactivity | Very High / Fast | Moderate to High | Very High |

| Racemization Risk | Very Low | Low (with HOBt additive) | Very Low[9] |

| Byproduct Removal | Aqueous wash | Aqueous wash (water-soluble urea)[13] | Aqueous wash (water-soluble phosphonic acids)[8][9] |

| Key Advantages | High efficiency for difficult couplings; rapid reaction times.[5][6] | Cost-effective; easy byproduct removal; widely available.[7] | Excellent yields; simple workup; favorable safety profile (non-explosive, non-toxic).[8][9] |

| Considerations | Higher cost; potential for guanidinylation of the amine if used in large excess.[5] | HOBt has explosive properties in its anhydrous form; requires an additive.[13] | Typically sold as a solution in an organic solvent (e.g., EtOAc, DMF). |

Mechanistic Pathways

Understanding the mechanism of action for each reagent class is crucial for troubleshooting and optimization.

HATU-Mediated Activation

The efficacy of HATU stems from the in-situ formation of a highly reactive OAt-active ester. The reaction is driven by the formation of tetramethylurea as a stable byproduct. The pyridine nitrogen in the HOAt moiety is believed to stabilize the transition state, accelerating the final aminolysis step.[12]

Caption: HATU activation cascade forming the key OAt-active ester.

EDC/HOBt-Mediated Activation

The carbodiimide (EDC) first activates the carboxylic acid to form an unstable O-acylisourea intermediate. This intermediate is susceptible to rearrangement into an unreactive N-acylurea byproduct. The additive, HOBt, salvages this pathway by rapidly trapping the O-acylisourea to form a more stable HOBt-active ester, which then reacts cleanly with the amine.[7][13]

Caption: EDC/HOBt mechanism highlighting the crucial role of HOBt.

Experimental Protocols

The following protocols are designed for a standard 1.0 mmol scale reaction. All glassware should be oven-dried, and anhydrous solvents should be used. Reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: High-Efficiency Coupling using HATU

This method is recommended for high-value amines, sterically hindered substrates, or when rapid and clean conversion is the primary goal.

Materials:

-

This compound (1.0 equiv, 1.0 mmol, 150.1 mg)

-

Amine of interest (1.1 equiv, 1.1 mmol)

-

HATU (1.1 equiv, 1.1 mmol, 418.3 mg)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol, 523 µL)

-

Anhydrous Dimethylformamide (DMF) (5 mL, ~0.2 M)

-

Ethyl Acetate (EtOAc), 1M HCl (aq), sat. NaHCO₃ (aq), Brine for workup

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (150.1 mg) and HATU (418.3 mg).

-

Add anhydrous DMF (5 mL) and stir to dissolve.

-

Cool the solution to 0 °C using an ice-water bath.

-

Add the amine (1.1 mmol) to the reaction mixture.

-

Add DIPEA (523 µL) dropwise via syringe. Causality Note: DIPEA is a non-nucleophilic base that facilitates the deprotonation of the carboxylic acid without competing with the primary amine nucleophile.[5]

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed (typically 1-4 hours).

-

Workup: Dilute the reaction mixture with EtOAc (25 mL). Wash sequentially with 1M HCl (2 x 15 mL), water (15 mL), saturated NaHCO₃ solution (2 x 15 mL), and finally with brine (15 mL). Self-Validation: The acidic and basic washes remove unreacted starting materials, excess DIPEA, and water-soluble byproducts like tetramethylurea.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired amide.[14]

Protocol 2: Cost-Effective Coupling using EDC/HOBt

This is a robust and economical choice for routine amide couplings. The workup is simplified by the water-solubility of the EDC reagent and its urea byproduct (EDU).[13]

Materials:

-

This compound (1.0 equiv, 1.0 mmol, 150.1 mg)

-

Amine of interest (1.1 equiv, 1.1 mmol)

-

EDC·HCl (1.2 equiv, 1.2 mmol, 230.1 mg)

-

HOBt (Hydrate or Anhydrous, 1.2 equiv, 1.2 mmol, ~183.7 mg)

-

Triethylamine (TEA) or DIPEA (2.5 equiv, 2.5 mmol, ~348 µL)

-

Anhydrous Dichloromethane (DCM) or DMF (5 mL, ~0.2 M)

-

Standard workup reagents (as in Protocol 1)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (150.1 mg), HOBt (~183.7 mg), and the amine (1.1 mmol).

-

Add anhydrous DCM (5 mL) and stir to form a solution or suspension.

-

Cool the mixture to 0 °C in an ice-water bath.

-

Add TEA or DIPEA (348 µL).

-

Add EDC·HCl (230.1 mg) portion-wise over 5 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm and maintains a lower concentration of the highly reactive O-acylisourea intermediate, minimizing side reactions.[13]

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight (12-18 hours).

-

Monitor the reaction progress by TLC or LC-MS.

-

Workup: Dilute with additional DCM (20 mL). Wash sequentially with 1M HCl (2 x 15 mL), water (15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (15 mL). Self-Validation: The aqueous washes effectively remove the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) byproduct.[13]

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product via flash column chromatography.

Protocol 3: Green and Efficient Coupling using T3P®

T3P® is an excellent choice for achieving high yields with a simplified, environmentally friendlier workup. It is particularly effective at minimizing racemization.[9][15]

Materials:

-

This compound (1.0 equiv, 1.0 mmol, 150.1 mg)

-

Amine of interest (1.1 equiv, 1.1 mmol)

-

T3P® (50% solution in EtOAc or DMF, 1.5 equiv, 1.5 mmol, ~1.0 mL)

-

Pyridine or DIPEA (3.0 equiv, 3.0 mmol)

-

Anhydrous Ethyl Acetate (EtOAc) or Acetonitrile (MeCN) (5 mL, ~0.2 M)

-

Standard workup reagents

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (150.1 mg) and the amine (1.1 mmol).

-

Add anhydrous EtOAc (5 mL) and the base (e.g., Pyridine, 3.0 mmol).

-

Stir the mixture at room temperature until a clear solution is obtained. Cool to 0 °C.

-

Slowly add the T3P® solution (1.0 mL) dropwise over 10 minutes. An exotherm may be observed. Causality Note: T3P® acts as a powerful dehydrating agent, forming a mixed anhydride that readily reacts with the amine. The byproducts are water-soluble phosphonic acids.[8]

-

Allow the reaction to warm to room temperature and stir for 2-6 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution (10 mL). Transfer the mixture to a separatory funnel and add more EtOAc (20 mL).

-

Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 15 mL), 1M HCl (15 mL), and brine (15 mL). Self-Validation: The basic wash is critical for removing the acidic phosphonic byproducts, leading to a much cleaner crude product.[9]

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: The crude product is often of high purity, but can be further purified by flash chromatography if necessary.

General Experimental Workflow & Troubleshooting

Caption: Standard workflow for amide coupling reactions.

Troubleshooting Common Issues:

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Inactive coupling reagent (hydrolyzed).2. Poorly nucleophilic amine (e.g., electron-deficient aniline).[16]3. Steric hindrance.4. Insufficient base or wrong base type. | 1. Use a fresh bottle of reagent.2. Switch to a more powerful coupling reagent like HATU. Consider increasing reaction temperature or time.[17]3. Use HATU or T3P®, which are effective for hindered couplings.[6][9]4. Ensure adequate equivalents of a non-nucleophilic base like DIPEA are used. |

| Multiple Spots on TLC (Side Products) | 1. N-acylurea formation (with EDC).2. Guanidinylation of amine (with HATU).3. Decomposition of starting material or product. | 1. Ensure HOBt is used with EDC; check order of addition.[13]2. Avoid large excess of HATU; consider pre-activating the acid before adding the amine.[5]3. Maintain temperature control (0 °C start); ensure inert atmosphere. |

| Difficulty in Purification | 1. Byproducts co-eluting with the product.2. Product is highly polar. | 1. Ensure the aqueous workup was performed correctly to remove the bulk of byproducts.2. For basic pyrazole products, consider purification via crystallization of an acid addition salt (e.g., HCl or oxalate salt) as an alternative to chromatography.[18][19] |

References

- Optimizing Your Synthesis: The Advantages of Using T3P for Amide and Ester Formation. (2025). Ningbo Inno Pharmchem Co., Ltd.

- The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the H

- HATU:a third-generation coupling reagent. (2024). ChemicalBook.

- Amine to Amide Mechanism - H

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.

- Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. (2025). BenchChem.

- Application Notes and Protocols for Amide Bond Formation using EDC and H

- Process for the purification of pyrazoles. (n.d.).

- Optimizing Peptide Coupling: Key Techniques. (n.d.). Biotage.

- WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. (n.d.). AMRI.

- Understanding T3P®

- H

- Acid-Amine Coupling using EDCI. (n.d.). Organic Synthesis.

- Understanding T3P® From Start To Finish. (n.d.). Outsourced Pharma.

- Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry.

- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides.

- Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. (2018).

- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).

- A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences.

- Method for purifying pyrazoles. (n.d.).

- Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Technology Networks.

- Amides from Carboxylic Acids-DCC and EDC Coupling. (2025). Chemistry Steps.

- Uphill battles in amide couplings. (2014). amphoteros.

- Struggling with amide coupling. (2024). Reddit.

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.

- Amide synthesis by acyl

- Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. (2025).

- Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Deriv

- Recent Advances in the Synthesis of Pyrazole Deriv

- Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H- pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide. (n.d.). Indian Journal of Chemistry.

- This compound. (n.d.). PubChem.

- (Pyrazol-4-yl)aceticyl)

- Amide bond formation: beyond the myth of coupling reagents. (2008). Royal Society of Chemistry.

- 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in W

- Amide coupling. (2025). Reddit.

- Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. (n.d.). Journal of Chemical and Pharmaceutical Research.

Sources

- 1. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 2. hepatochem.com [hepatochem.com]

- 3. asiaresearchnews.com [asiaresearchnews.com]

- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 9. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 10. Understanding T3P From Start To Finish [outsourcedpharma.com]

- 11. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 12. HATU - Wikipedia [en.wikipedia.org]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. pharmajournal.net [pharmajournal.net]

- 15. nbinno.com [nbinno.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. reddit.com [reddit.com]

- 18. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]

- 19. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]

Application Note: Designing Rigid PROTAC Linkers with 2-(4-Ethynyl-1H-pyrazol-1-yl)acetic acid

Abstract

The linker moiety in Proteolysis Targeting Chimeras (PROTACs) is no longer viewed as a passive connector but as a critical determinant of ternary complex stability, cell permeability, and metabolic stability.[1] This application note details the strategic use of 2-(4-Ethynyl-1H-pyrazol-1-yl)acetic acid —a bifunctional, rigid linker building block. Unlike flexible PEG chains, this pyrazole-alkyne scaffold reduces the entropic penalty of binding and enables rapid library generation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This guide provides optimized protocols for amide coupling and "click" chemistry conjugation, specifically tailored for high-throughput PROTAC discovery.

Strategic Design: The "Linkerology" Rationale

Shifting from Flexible to Rigid Linkers

Early PROTAC designs relied heavily on polyethylene glycol (PEG) or alkyl chains. While synthetically accessible, these flexible linkers often suffer from:

-

High Entropic Penalty: The loss of conformational degrees of freedom upon ternary complex formation reduces binding affinity (

). -

Poor Permeability: Long PEG chains can increase topological polar surface area (tPSA), hindering membrane crossing.

This compound addresses these issues by introducing a rigid aromatic core (pyrazole) . This restricts the conformational space, pre-organizing the PROTAC into a bioactive conformation that favors productive E3-PROTAC-POI ternary complexes.

The Pyrazole Advantage

The pyrazole core offers distinct physicochemical advantages over phenyl-based rigid linkers:

-

Solubility: The nitrogen-rich heterocycle lowers LogP compared to benzene, improving aqueous solubility.

-

Pi-Stacking Potential: The aromatic system can participate in

or cation-

Visualizing the Workflow

The following diagram illustrates the workflow for utilizing this linker in a convergent synthesis strategy.

Figure 1: Convergent synthesis workflow utilizing the bifunctional nature of the linker (Acid for amide coupling, Alkyne for click chemistry).

Experimental Protocols

Step 1: Amide Coupling (Acid Terminus)

The first step involves attaching the carboxylic acid tail of the linker to an amine-functionalized ligand (either the E3 binder, e.g., Thalidomide-NH2, or the POI binder).

Reagents:

-

Linker: this compound (1.0 equiv)

-

Amine-Ligand: (1.0 – 1.1 equiv)

-

Coupling Agent: HATU (1.2 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF or DMSO

Protocol:

-

Dissolution: Dissolve the Linker and the Amine-Ligand in anhydrous DMF (concentration ~0.1 M).

-

Activation: Add DIPEA to the solution. Stir for 5 minutes at Room Temperature (RT).

-

Coupling: Add HATU. Flush the vial with nitrogen/argon and seal.

-

Incubation: Stir at RT for 2–4 hours. Monitor by LC-MS for the consumption of the acid/amine and formation of the product mass (

).-

Note: The alkyne group is stable under standard amide coupling conditions; no protection is required.

-

-

Work-up: Dilute with EtOAc, wash with saturated NaHCO3 (x2), water, and brine. Dry over Na2SO4.

-

Purification: Flash chromatography (DCM/MeOH gradient).

Step 2: CuAAC "Click" Reaction (Alkyne Terminus)

The alkyne-functionalized intermediate is now reacted with an azide-functionalized partner to form the final PROTAC. This step generates a 1,4-disubstituted 1,2,3-triazole , further extending the rigid scaffold.

Critical Reagent: THPTA Ligand We strictly recommend using THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) as the copper ligand. It prevents Cu(I)-induced oxidation of proteins (if clicking in situ) and protects the PROTAC ligands from oxidative degradation during synthesis.

Reagents:

-

Alkyne-Intermediate (from Step 1) (1.0 equiv)

-

Azide-Ligand (1.0 equiv)

-

CuSO4 · 5H2O (0.1 equiv)

-

Sodium Ascorbate (0.5 equiv)

-

THPTA (0.2 equiv)

-

Solvent: DMSO/Water (4:1) or tBuOH/Water (1:1)

Protocol:

-

Preparation: Dissolve Alkyne-Intermediate and Azide-Ligand in the solvent mixture.

-

Catalyst Premix: In a separate small vial, mix CuSO4 and THPTA in water.

-

Initiation: Add the Cu-THPTA complex to the reaction mixture, followed immediately by the Sodium Ascorbate (freshly prepared in water).

-

Degassing (Crucial): Bubble nitrogen or argon through the solution for 1–2 minutes. Oxygen rapidly oxidizes catalytic Cu(I) to inactive Cu(II), stalling the reaction.

-

Reaction: Stir at RT for 1–12 hours.

-

QC Check: LC-MS should show the disappearance of the azide/alkyne and appearance of the triazole product.

-

-

Purification: The crude mixture can often be injected directly onto a Prep-HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid) after filtering.

Data Analysis & Validation

Physicochemical Comparison

The following table highlights the theoretical improvements when substituting a standard PEG linker with the Pyrazole-Alkyne linker.

| Feature | PEG-3 Linker | Pyrazole-Alkyne Linker | Impact on PROTAC |

| Geometry | Flexible / Floppy | Rigid / Linear | Reduced entropic penalty upon binding. |

| LogP | Hydrophilic | Moderate | Pyrazole maintains solubility better than Phenyl. |

| Metabolic Stability | Low (Oxidative cleavage) | High | Heterocycles are resistant to P450 metabolism. |

| Synthesis | Linear Amide Coupling | Modular "Click" | Enables rapid parallel library synthesis. |

Ternary Complex Logic

The rigidity of the pyrazole-triazole axis (formed after the click reaction) is designed to lock the E3 and POI in a specific orientation.

Figure 2: Impact of linker rigidity on ternary complex formation.

References

-

Buhimschi, A. D., et al. (2018). Targeting the C481S Ibrutinib-Resistance Mutation in Bruton’s Tyrosine Kinase Using PROTACs. Biochemistry. Link

- Context: Discusses the impact of linker rigidity on BTK degrad

-

Testa, A., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Reaction with Sigma-Hole Donors. Journal of Medicinal Chemistry. Link

-

Context: Highlights the "Linkerology" concepts and the shift toward rigid linkers (piperazines, alkynes) to improve permeability.[2]

-

-

Wurz, R. P., et al. (2018). A "Click" Chemistry Platform for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry. Link

- Context: The definitive guide on using CuAAC (Click chemistry) for generating PROTAC libraries and the utility of triazole linkers.

-

Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design. Nature Chemical Biology. Link

- Context: Demonstrates the use of rigid linkers to achieve isoform selectivity (SMARCA2/4)

-

Sharpless, K. B., et al. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

- Context: Foundational text on the reliability and orthogonality of the azide-alkyne cycloaddition used in this protocol.

Sources

Precision Engineering of the Pyrazole Core: Sonogashira Coupling of 4-Ethynyl Pyrazoles

Strategic Importance & Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in numerous FDA-approved kinase inhibitors (e.g., Ruxolitinib, Crizotinib). The C4 position of the pyrazole ring is a critical vector for structure-activity relationship (SAR) exploration, often used to extend the carbon skeleton into solvent-exposed regions of a protein binding pocket.

4-Ethynyl pyrazoles represent high-value intermediates. They function as nucleophilic linchpins, allowing the modular attachment of aryl, heteroaryl, or solubilizing groups via Sonogashira cross-coupling. However, this specific substrate class presents unique synthetic challenges:

-

Catalyst Poisoning: The

nitrogens (N2 position) are potent -

Acidity/Tautomerism: Unprotected pyrazoles (

) possess a -

Glaser Homocoupling: The electron-rich nature of the pyrazole ring can increase the susceptibility of the terminal alkyne to oxidative dimerization, particularly in copper-mediated systems.

This guide provides optimized protocols to overcome these barriers, ensuring high-yield couplings for drug discovery campaigns.

Mechanistic Considerations & Pathway Analysis

To optimize the reaction, one must understand the competing catalytic cycles. The diagram below illustrates the standard productive cycle versus the inhibitory "off-cycle" pathways caused by the pyrazole nitrogen.

Figure 1: Catalytic cycle highlighting the competitive inhibition by pyrazole nitrogen (Red) and the productive cross-coupling pathway (Blue/Green).

Critical Optimization Matrix

Before executing protocols, select conditions based on your substrate's protection status.

| Variable | Condition A: Protected Pyrazole (SEM, THP, Me) | Condition B: Unprotected Pyrazole (NH-free) |

| Primary Challenge | Steric hindrance at C4 if PG is bulky. | Catalyst poisoning; Solubility; N-arylation. |

| Preferred Catalyst | Pd(PPh₃)₂Cl₂ or Pd(dppf)Cl₂ | Pd(OAc)₂ + XPhos or Pd(Amphos)₂Cl₂ |

| Ligand Strategy | Standard phosphines (PPh₃) are sufficient. | Bulky, electron-rich ligands (Buchwald type) to prevent N-coordination. |

| Base | Et₃N or Diisopropylamine (DIPA). | Inorganic bases (Cs₂CO₃, K₃PO₄) or excess organic base (3+ equiv). |

| Copper Co-catalyst | CuI (5 mol%) - Standard acceleration. | Avoid if possible (Cu-free) to prevent N-complexation. |

| Solvent | THF, DMF, or MeCN. | DMSO or DMF (for solubility); Water/Surfactant (Green). |

Standardized Experimental Protocols

Protocol A: Copper-Mediated Coupling (Protected Substrates)

Best for: 1-SEM-4-ethynyl-1H-pyrazole or 1-Methyl-4-ethynyl-1H-pyrazole.

Reagents:

-

Aryl Halide (1.0 equiv)[1]

-

4-Ethynyl Pyrazole (1.2 equiv)

-

Pd(PPh₃)₂Cl₂ (0.05 equiv)[2]

-

CuI (0.05 equiv)

-

Et₃N (3.0 equiv)[1]

-

THF (Anhydrous, degassed)

Step-by-Step Workflow:

-

Degassing: In a reaction vial, combine the Aryl Halide, Pd catalyst, and CuI. Seal and purge with Argon/Nitrogen for 5 minutes. Crucial: Oxygen promotes Glaser homocoupling of the alkyne.

-

Solvent Addition: Add degassed THF and Et₃N via syringe.

-

Alkyne Addition: Add the protected 4-ethynyl pyrazole (dissolved in minimal THF if solid) dropwise to the stirring mixture.

-

Reaction: Stir at Room Temperature for 1-4 hours. If conversion is low (<50% by LCMS after 2h), heat to 50°C.

-

Workup: Dilute with EtOAc, wash with saturated NH₄Cl (to sequester Cu), then brine. Dry over Na₂SO₄.

-

Purification: Silica gel chromatography. Note: Pyrazoles often tail on silica; add 1% Et₃N to the eluent.

Protocol B: Copper-Free Coupling (Unprotected/Sensitive Substrates)

Best for: 4-ethynyl-1H-pyrazole (NH-free) or substrates prone to homocoupling. Rationale: Eliminating Copper prevents the formation of Copper-azolate complexes that precipitate and stall the reaction.

Reagents:

-

Aryl Iodide (1.0 equiv)[1]

-

4-Ethynyl Pyrazole (1.5 equiv)

-

Pd(OAc)₂ (0.05 equiv)

-

XPhos (0.10 equiv) - Ligand is critical for Cu-free turnover.

-

Cs₂CO₃ (3.0 equiv)

-

CH₃CN or DMF (Degassed)

Step-by-Step Workflow:

-